Lactose octaacetate

説明

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-AXXYRMHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-90-7, 3616-19-1 | |

| Record name | α-D-Cellobiose octaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Cellobiose octaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alpha-D-cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Lactose Octaacetate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose octaacetate, the fully acetylated derivative of lactose, is a versatile molecule with applications in synthetic chemistry and potential biological activities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reported biological functions. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Identification

This compound is a disaccharide derivative where all eight hydroxyl groups of lactose are acetylated. The acetylation significantly alters the molecule's polarity and, consequently, its physical and chemical properties.

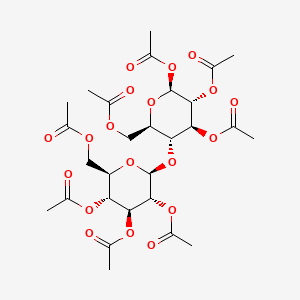

The chemical structure of β-lactose octaacetate is depicted below:

Systematic Name: [(2R,3R,4S,5R,6R)-4,5,6-Triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate[1]

Common Synonyms: β-Octaacetyllactose, Octa-O-acetyl-D-lactose, Peracetylated lactose[2][3]

| Identifier | Value |

| Molecular Formula | C28H38O19[2] |

| Molecular Weight | 678.59 g/mol [2][3] |

| CAS Number | 6291-42-5 (for β-anomer)[2] |

| SMILES | CC(=O)OC[C@@H]1--INVALID-LINK--OC(=O)C)OC(=O)C)OC(=O)C">C@HO[C@H]2--INVALID-LINK--COC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C |

| InChI | InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27+,28+/m1/s1[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Physical Properties

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid/powder | [1][4] |

| Melting Point | 139-144 °C | [1][4] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH). Also soluble in mixtures of DMSO, PEG300, Tween-80, and saline, as well as DMSO and corn oil. | [1] |

| Optical Rotation | A negative angle of optical rotation is reported for a 0.01% methanol solution. | [2] |

Spectral Properties

The following table summarizes the key spectral data for the characterization of this compound.

| Spectral Data | Key Features | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.62 – 5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H), 5.04 (d, J = 9.7 Hz, 2H), 4.86 (dddd, J = 46.1, 36.3, 16.8, 8.2 Hz, 18H), 4.49 (ddd, J = 61.7, 46.4, 8.1 Hz, 6H), 4.20 (d, J = 10.9 Hz, 3H), 4.06 (d, J = 11.0 Hz, 5H), 3.98 – 3.80 (m, 20H), 3.81 (d, J = 7.7 Hz, 4H), 2.15-2.00 (multiple singlets, 24H, 8 x COCH₃) | [2] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91, 101.53 (C1 β-D-Galp), 91.30 (C1 β-D-Glcp), and other signals in the range of 60-80 ppm. Signals for acetyl carbons are in the range of 20-21 ppm. | [2] |

| FTIR (KBr) | ~3485 cm⁻¹ (residual O-H), ~2967 cm⁻¹ (C-H stretch), ~1752 cm⁻¹ (C=O stretch of acetyl groups), ~1371 cm⁻¹ (C-H bend of CH₃), ~1230 cm⁻¹ (C-O stretch of acetyl groups) | [2] |

| UV-Vis | λmax at 209 nm (in Methanol), 210 nm (in Ethanol), 213 nm (in Acetonitrile), 245 nm (in 1,4-Dioxane), 266 nm (in DMF), and 259 nm (in DMSO). | [2] |

Experimental Protocols

Synthesis of this compound (Microwave-Assisted)

This protocol describes a rapid and efficient "green" synthesis of this compound using microwave irradiation.

Materials:

-

D-(+)-Lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Distilled water

-

Ice

-

95% Ethanol (for recrystallization)

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.[2]

-

Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[2]

-

After irradiation, pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes.

-

Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the product.[2]

-

Filter the white solid precipitate under vacuum and wash it thoroughly with distilled water.[2]

-

Purify the crude this compound by recrystallization from 95% ethanol.

-

Dry the purified product in a vacuum oven to a constant weight. The expected yield is in the range of 85-90%.[2]

Caption: Microwave-assisted synthesis of this compound.

Characterization Methods

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: Ethyl acetate/methanol/water (17:2:1 v/v/v).

-

Detection: Spraying with 10% H₂SO₄ in methanol followed by heating.

-

Expected Rf value: ~0.74.[2]

Degree of Substitution (DS) Determination: The degree of acetylation can be determined by titration. This involves the saponification of the acetyl groups with a known amount of base (e.g., KOH) followed by back-titration of the excess base with an acid (e.g., HCl).[2]

Biological Activities and Experimental Protocols

This compound has been reported to exhibit antifungal and antiviral properties.

Antifungal Activity

This compound has shown slight to moderate antifungal activity against fungi such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[2]

Experimental Protocol: Agar Well Diffusion Method

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mg/mL.[3]

-

Use a sterile swab to evenly inoculate the surface of a suitable agar medium (e.g., Malt Extract Agar for fungi) with the test microorganism.

-

Create wells of a specific diameter in the agar plate using a sterile cork borer.

-

Add a defined volume (e.g., 60 µL) of the this compound solution into each well.[3]

-

Include positive (a known antifungal agent) and negative (solvent only) controls on the same plate.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the inhibition zone around each well after a specified incubation period (e.g., 24 and 48 hours). The size of the inhibition zone is indicative of the antifungal activity.

Caption: Workflow for the agar well diffusion antifungal assay.

Antiviral Activity

This compound has been reported to show antiviral activity against Poliovirus 1 (PV-1). However, it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[2]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

-

Seed susceptible host cells (e.g., MDBK, HEp-2) in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

In a separate plate or tubes, pre-incubate a known titer of the virus with the different concentrations of this compound for a specific period (e.g., 1-2 hours).

-

Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.

-

Include virus-only (positive control for CPE) and cells-only (negative control) wells.

-

Incubate the plates at the optimal temperature for virus replication.

-

Monitor the cells daily under a microscope for the appearance of cytopathic effect (CPE), which includes morphological changes like cell rounding, detachment, and lysis.

-

After a defined incubation period (e.g., 48-72 hours), the extent of CPE is scored. The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits CPE by 50%, can be determined.

Caption: Workflow for the cytopathic effect (CPE) inhibition antiviral assay.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with or modulation of specific cellular signaling pathways. The observed antifungal and antiviral activities are likely due to broader mechanisms such as disruption of microbial cell membranes or interference with viral entry or replication processes, rather than targeted interactions with host cell signaling cascades. Further research is required to elucidate the precise molecular mechanisms underlying the biological effects of this compound.

Conclusion

This compound is a well-characterized derivative of lactose with distinct physicochemical properties that make it a useful intermediate in carbohydrate chemistry. Its synthesis is achievable through straightforward methods, including environmentally friendly microwave-assisted protocols. While it exhibits some in vitro antifungal and antiviral activities, its specific molecular targets and mechanisms of action, particularly concerning cellular signaling pathways, remain to be fully elucidated. This guide provides a solid foundation of its chemical and physical characteristics, along with detailed experimental procedures, to aid researchers in further exploring the potential of this molecule in various scientific and drug development endeavors.

References

An In-depth Technical Guide to Lactose Octaacetate for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, and burgeoning applications of lactose octaacetate in the pharmaceutical sciences. This document provides a comprehensive examination of this compound, a fully acetylated derivative of lactose, intended for researchers, scientists, and professionals in drug development. This guide details its molecular characteristics, synthesis and purification protocols, and explores its current and potential roles in drug delivery and formulation.

Core Molecular and Physical Properties

This compound is a disaccharide derivative where all eight of the hydroxyl groups of lactose are substituted with acetyl groups. This modification significantly alters its physicochemical properties compared to its parent molecule, lactose, rendering it significantly more hydrophobic.

| Property | Value | References |

| Molecular Weight | 678.59 g/mol | [1] |

| Chemical Formula | C₂₈H₃₈O₁₉ | [1] |

| CAS Number | 6291-42-5 (for β-anomer) | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 89-91.5 °C (Microwave synthesis) | [3] |

| Solubility | Soluble in chloroform and other organic solvents; less soluble in water | [4] |

Synthesis and Purification Protocols

The synthesis of this compound is a well-established process, achievable through several methods. Below are detailed protocols for both conventional and microwave-assisted synthesis.

Conventional Acetylation of Lactose

This protocol is adapted from established chemical synthesis methodologies and is suitable for producing β-lactose octaacetate.

Materials:

-

α-Lactose monohydrate

-

Acetic anhydride (Ac₂O)

-

Anhydrous sodium acetate (NaOAc)

-

Water-ice mixture

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, heat a mixture of acetic anhydride and anhydrous sodium acetate to near boiling.

-

Gradually add α-lactose monohydrate to the heated mixture while maintaining a consistent temperature.

-

Continue heating for approximately 45 minutes after all the lactose has been added and dissolved. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into a water-ice mixture and stir gently overnight at room temperature.

-

Filter the solid precipitate, wash with water, and then dissolve it in dichloromethane.

-

Wash the organic solution with aqueous sodium bicarbonate, dry the solution, and concentrate it to yield the crude product.

-

For purification, dissolve the crude product in a minimal amount of dichloromethane and add methanol to induce crystallization.

-

Filter the crystals and dry them to obtain pure β-lactose octaacetate.[5]

Microwave-Assisted Synthesis of this compound

This method offers a more rapid and "green" alternative to conventional heating.[3]

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Distilled water with ice

-

95% Ethanol

Procedure:

-

In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate as a catalyst.[3]

-

Subject the reaction mixture to microwave irradiation at 700 W for 10-20 minutes.[3]

-

Pour the resulting sample into 200 cm³ of distilled water with ice and stir.[3]

-

Allow the mixture to stand at 4 °C for 12 hours to precipitate the lactose ester as a white solid.[3]

-

Filter the precipitate under vacuum and wash it with distilled water.[3]

-

Further purify the lactose acetate by recrystallization from 95% ethanol and then distilled water.[3]

-

Dry the purified product in a vacuum oven to a constant weight.[3]

Spectroscopic Analysis

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

| Spectroscopic Data | Key Features | References |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.62 – 5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H), 5.04 (d, J = 9.7 Hz, 2H), 4.86 (dddd, J = 46.1, 36.3, 16.8, 8.2 Hz, 18H), 4.49 (ddd, J = 61.7, 46.4, 8.1 Hz, 6H), 4.20 (d, J = 10.9 Hz, 3H), 4.06 (d, J = 11.0 Hz, 5H), 3.98 – 3.80 (m, 20H), 3.81 (d, J = 7.7 Hz, 4H), 2.15-1.95 (multiple singlets, 24H, acetyl protons) | [3][6] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91 (C=O of acetyl groups), 101.53 (C1 β-D-Galp), 91.30 (C1 α-Glc), and other signals for the sugar backbone carbons. | [3][6] |

| FTIR (KBr pellet) | A characteristic new band appears at approximately 1752 cm⁻¹ due to the C=O stretching vibration of the acetyl ester groups. The broad band around 3320 cm⁻¹ (stretching vibrations of free OH groups in lactose) is absent after esterification. A new band also appears around 1371 cm⁻¹ assigned to the bending of C–H from the CH₃ groups. | [3][7] |

| Mass Spectrometry | Mass spectrometry can be used to confirm the molecular weight of this compound. | [8][9][10] |

Applications in Drug Development and Research

This compound's unique properties make it a versatile molecule in pharmaceutical research and development.

Drug Delivery and Formulation

The peracetylation of lactose significantly increases its lipophilicity, which can be advantageous in drug delivery systems. Acetylated carbohydrates, including this compound, are being explored for the formulation of nanoparticles and as excipients in drug formulations.[11][12][13] The hydrophobic nature of this compound can be utilized to encapsulate and control the release of therapeutic agents.[13]

Antimicrobial and Antiviral Activity

Recent studies have highlighted the biological activities of this compound. It has demonstrated moderate antifungal activity against certain fungal strains like Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[3] Furthermore, it has shown some antiviral activity against Poliovirus 1 (PV-1).[3] These properties suggest its potential use as an active agent or a functional excipient in antimicrobial and antiviral formulations.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, followed by its application in creating drug-loaded nanoparticles.

Caption: Experimental workflow for this compound.

Signaling Pathway Interactions of Acetylated Sugars

While direct modulation of specific signaling pathways by this compound is not yet extensively documented, the broader class of acetylated monosaccharides is known to influence cellular processes by affecting glycosylation. Aberrant glycosylation is a hallmark of many diseases, including cancer, and can impact various signaling pathways.[14] Peracetylated sugar analogs can enter cells and be metabolized into nucleotide sugars, which are the substrates for glycosyltransferases. The incorporation of these modified sugars into glycans can alter cell-surface glycosylation patterns, thereby affecting cell-cell interactions, receptor activation, and downstream signaling.

The diagram below illustrates a generalized mechanism by which peracetylated sugar analogs can influence cellular signaling.

Caption: Influence of acetylated sugars on signaling.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. massbank.eu [massbank.eu]

- 11. Acetylated starch nanocrystals: Preparation and antitumor drug delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbohydrate-Nanoparticle Conjugates - CD Bioparticles [cd-bioparticles.net]

- 13. Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Lactose Octaacetate from Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lactose octaacetate from lactose monohydrate, a critical intermediate in synthetic carbohydrate chemistry. The document details various synthetic methodologies, including conventional heating and microwave-assisted protocols, and offers a comparative analysis of their efficiencies. Furthermore, it outlines the purification and characterization of the final product and briefly discusses its known biological activities.

Introduction

This compound, also known as peracetylated lactose, is the fully acetylated form of lactose. The acetylation of the hydroxyl groups significantly alters the physicochemical properties of lactose, rendering it more soluble in organic solvents and increasing its stability.[1] This modification is crucial for its use as a versatile starting material and intermediate in the synthesis of a wide range of oligosaccharides, including those found in human milk. The acetyl groups serve as protecting groups that can be selectively removed during multi-step synthetic pathways. This guide explores the common methods for the synthesis of this compound, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their needs.

Synthesis Methodologies

The synthesis of this compound from lactose monohydrate is typically achieved through esterification with acetic anhydride, often in the presence of a catalyst. The two primary methodologies explored in this guide are conventional heating and microwave-assisted synthesis.

Conventional Heating Method

The conventional heating method is a well-established procedure for the acetylation of sugars. It typically involves heating a mixture of lactose monohydrate, acetic anhydride, and a catalyst, such as anhydrous sodium acetate or iodine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g).[2]

-

Initial Acetylation: Heat the mixture at 100°C for 2 hours with continuous stirring.[2]

-

Removal of Byproducts: After the initial reaction, rapidly remove the excess acetic acid and water under vacuum.[2]

-

Completion of Acetylation: To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a molar ratio of 1:5:0.25, respectively.[2] Heat the mixture under reflux with stirring for approximately 30 minutes.[2]

-

Work-up: Rapidly distill the excess acetic anhydride and acetic acid from the reactor.[2] The molten product is then poured into a high-shear mixer with water and subsequently passed through a grinder.[2]

-

Isolation: Filter the resulting product suspension and dry it in an oven.[2]

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a "green" and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[3]

-

Reaction Mixture Preparation: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.[3]

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 700 W. The reaction time can be varied (e.g., 10, 15, 20, or 30 minutes) to optimize the yield.[3]

-

Precipitation: Pour the resulting sample into 200 cm³ of distilled water with ice cubes, stir the mixture, and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.[3]

-

Isolation and Washing: Filter the precipitate under vacuum and wash it with distilled water.[3]

-

Purification: Further purify the lactose acetate by recrystallization with 95% ethanol and then distilled water.[3]

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic protocols for this compound, allowing for a direct comparison of their efficiencies.

| Parameter | Conventional Heating | Microwave-Assisted | Reference |

| Catalyst | Anhydrous Sodium Acetate | Anhydrous Sodium Acetate | [2] |

| Reaction Time | 2.5 hours | 10-30 minutes | [2] |

| Yield | ~85% | 74% - 90% | [2][4] |

| Degree of Acetylation (DS) | Not explicitly stated | 3.2 - 3.7 | |

| Melting Point | Not explicitly stated | Varies with reaction time |

Visualization of Workflows and Mechanisms

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Mechanism of Acetylation

The acetylation of the hydroxyl groups of lactose with acetic anhydride is catalyzed by sodium acetate. The acetate ion acts as a base, deprotonating the hydroxyl group and increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic carbonyl carbon of acetic anhydride.

Caption: Simplified mechanism of base-catalyzed acetylation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound shows the disappearance of the broad hydroxyl (-OH) stretching band around 3320 cm⁻¹ present in lactose. Concurrently, a new strong absorption band appears around 1752 cm⁻¹, which is characteristic of the C=O stretching vibration of the acetyl ester groups.[5] Another new band at approximately 1371 cm⁻¹ corresponds to the C-H bending of the methyl groups in the acetyl residues.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. In the ¹H NMR spectrum, the appearance of multiple signals in the acetate region (around 2 ppm) and the downfield shift of the sugar ring protons are indicative of successful acetylation. The anomeric protons are particularly useful for confirming the structure and purity.

-

Mass Spectrometry (MS): While specific mass spectrometry data for this compound was not found in the provided search results, based on its molecular formula (C₂₈H₃₈O₁₉), the expected molecular weight is approximately 678.59 g/mol .[6] Mass spectrometry techniques such as LC-MS/MS can be employed for its detection and quantification.[7][8]

-

Optical Rotation: The specific optical rotation of lactose changes significantly upon acetylation. For instance, one study reported a change from +52.3° for lactose to negative values for lactose acetates.[9]

Biological Activity of this compound

Recent studies have explored the biological activities of this compound, revealing its potential as an antimicrobial and antiviral agent.

-

Antimicrobial Activity: this compound has demonstrated moderate antifungal activity against various fungi, including Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme. However, it exhibits low or no activity against bacteria and yeast.[10]

-

Antiviral Activity: The compound has shown antiviral activity against Poliovirus 1 (PV-1). It was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.

-

Cytotoxicity: this compound has been shown to have low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[10]

Conceptual Diagram of Biological Activity

References

- 1. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]

- 2. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | C28H38O19 | CID 140906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

physical and chemical properties of peracetylated lactose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of peracetylated lactose, also known as lactose octaacetate. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and deacetylation, and logical diagrams illustrating these chemical processes. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or exploring the applications of this versatile carbohydrate derivative.

Core Physical and Chemical Properties

Peracetylated lactose is a fully acetylated derivative of lactose, where all hydroxyl groups are replaced by acetyl groups. This modification significantly alters its physical and chemical properties compared to lactose, making it a useful intermediate in organic synthesis and a functional excipient in pharmaceutical formulations.[][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of peracetylated lactose.

| Property | Value | References |

| Molecular Formula | C₂₈H₃₈O₁₉ | [] |

| Molecular Weight | 678.59 g/mol | [][3] |

| Melting Point | 75 °C to 97.5 °C (range observed) | [3][4][5] |

| Appearance | White solid | [4] |

| Optical Rotation [α]D | -3.90° to -4.14° (c 10.0, CHCl₃) | [5] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform (CHCl₃) | [4][5][6] |

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation and purity assessment of peracetylated lactose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of peracetylated lactose is complex due to the presence of numerous acetyl groups and protons in the sugar rings.[7] Key signals include those from the methyl protons of the acetyl groups, which typically appear around δ 2.0-2.2 ppm.[4] The anomeric protons are also of significant diagnostic value.[5][8]

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton.[4] Characteristic signals are observed for the carbonyl carbons of the acetyl groups (around δ 168-173 ppm) and the anomeric carbons (around δ 91-102 ppm).[4]

Infrared (IR) Spectroscopy

The IR spectrum of peracetylated lactose is characterized by strong absorption bands corresponding to the functional groups present. A prominent feature is the strong C=O stretching vibration of the ester carbonyl groups, typically observed around 1740-1750 cm⁻¹. The C-O stretching vibrations of the acetyl groups and the glycosidic linkage also give rise to characteristic bands in the fingerprint region.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deacetylation of peracetylated lactose.

Synthesis of Peracetylated Lactose (this compound)

Method 1: Acetic Anhydride and Sodium Acetate

This is a classical and widely used method for the peracetylation of lactose.

Materials:

-

α-Lactose monohydrate

-

Acetic anhydride (Ac₂O)

-

Anhydrous sodium acetate (NaOAc)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Ice water

Procedure:

-

In a round-bottom flask, add α-lactose monohydrate.

-

Add acetic anhydride and anhydrous sodium acetate.

-

Heat the mixture, for example, under reflux or using microwave irradiation as described in some protocols.[4][9] A study by Valente et al. (2021) describes a microwave-assisted synthesis where 10.0 g of D-(+)-lactose monohydrate is mixed with 30 cm³ of acetic anhydride and 3.0 g of sodium acetate and irradiated at 700 W for 15-20 minutes to achieve a high yield.[4]

-

After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.[4]

-

Filter the white solid precipitate, wash it thoroughly with water, and dry it under vacuum.[4]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane-methanol.[5]

Method 2: Iodine-Catalyzed Acetylation

This method offers an alternative catalytic approach.

Materials:

-

Lactose

-

Acetic anhydride (Ac₂O)

-

Iodine (I₂)

-

Methanol (MeOH)

Procedure:

-

Dissolve lactose in a minimal amount of acetic anhydride.

-

Add a catalytic amount of iodine to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, precipitate the product by adding the reaction mixture to cold water.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from methanol to obtain pure peracetylated lactose.[7]

Deacetylation of Peracetylated Lactose

Method 1: Anomeric Deacetylation using Magnesium Oxide

This method allows for the selective removal of the acetyl group at the anomeric position.

Materials:

-

Peracetylated lactose

-

Magnesium oxide (MgO)

-

Methanol (MeOH)

Procedure:

-

Dissolve peracetylated lactose in methanol.

-

Add magnesium oxide to the solution.

-

Stir the mixture at a slightly elevated temperature (e.g., 40 °C) and monitor the reaction by TLC.[9]

-

Once the starting material is consumed, evaporate the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography to isolate the anomerically deacetylated product.[9]

Method 2: Complete Deacetylation using Hydrazine Hydrate

This protocol describes the complete removal of all acetyl groups to regenerate lactose.

Materials:

-

Peracetylated lactose

-

Hydrazine hydrate

-

Acetonitrile

Procedure:

-

Dissolve peracetylated lactose in acetonitrile.

-

Add a specific molar equivalent of hydrazine hydrate. For complete deacetylation, a larger excess would be required compared to selective deacetylation.[10]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, the reaction mixture can be worked up by evaporating the solvent and purifying the residue to obtain lactose.

Logical and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the chemical synthesis, deacetylation, and characterization workflow of peracetylated lactose.

Caption: Synthesis of Peracetylated Lactose.

Caption: Deacetylation of Peracetylated Lactose.

Caption: Characterization Workflow for Peracetylated Lactose.

Applications in Drug Development

Peracetylated lactose serves as a crucial intermediate in the synthesis of various carbohydrate-based molecules.[4] In the pharmaceutical industry, its parent compound, lactose, is widely utilized as an excipient in tablets and capsules due to its cost-effectiveness, stability, and compatibility with active pharmaceutical ingredients.[2][11] The modified properties of peracetylated lactose, such as its increased lipophilicity, can be leveraged in specific drug delivery applications, for instance, to enhance the solubility and bioavailability of certain drugs.[] Its use as a starting material for more complex glycosylated structures also opens avenues for the development of novel drug candidates and delivery systems.[4]

References

- 2. Lactose in Pharmaceutical Applications [drug-dev.com]

- 3. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Lactose Octaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of lactose octaacetate (CAS No: 6291-42-5), a fully acetylated derivative of lactose. Due to the esterification of its hydroxyl groups, this compound exhibits significantly different solubility properties compared to its parent sugar, lactose. Its hydrophobic nature makes it readily soluble in a range of organic solvents while being practically insoluble in water. This document summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and outlines an analytical workflow for quantification.

Core Data Presentation

The solubility of a compound is a critical physicochemical parameter in drug development and formulation, influencing its bioavailability, dissolution rate, and routes of administration. The following tables present the available solubility data for β-D-lactose octaacetate.

Quantitative Solubility Data

| Solvent | Abbreviation | Solubility (at ambient temperature) | Citation |

| Dimethyl Sulfoxide | DMSO | 100 mg/mL (147.36 mM) requires sonication | [1] |

Qualitative Solubility Data

This compound is generally described as being soluble in a variety of common organic solvents.

| Solvent | Abbreviation | Qualitative Solubility | Citation |

| Dichloromethane | DCM | Soluble | [2] |

| Dimethylformamide | DMF | Soluble | [2] |

| Ethyl Acetate | EtOAc | Soluble | [2] |

| Methanol | MeOH | Soluble | [2] |

| Chloroform | - | Soluble | [3] |

| Acetone | - | Soluble | [3] |

| Water | H₂O | Less soluble/Practically insoluble | [3] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent[4][5]. The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment

-

Solute: β-D-Lactose Octaacetate (purity ≥ 98%)

-

Solvents: High-purity (e.g., HPLC grade) solvents of interest.

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

-

Procedure

a. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Pipette a known volume (e.g., 2 mL) of the desired solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended[5].

b. Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

To separate the supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) at the same temperature as the equilibration to pellet the excess solid.

-

Filtration: Directly filter the suspension using a syringe fitted with a solvent-compatible filter into a clean collection vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

c. Quantification of Dissolved Solute:

-

Carefully aspirate an aliquot of the clear supernatant from the centrifuged sample or use the filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

a. High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying this compound[6][7][8][9][10].

-

Detection:

-

Column: A reversed-phase column (e.g., C8 or C18) is typically used.

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is common.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations.

b. UV-Vis Spectrophotometry: A simpler and more accessible method if this compound exhibits sufficient UV absorbance in the chosen solvent[11].

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standards and the unknown sample at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of this compound solubility using the shake-flask method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. synthose.com [synthose.com]

- 3. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. "Determination of Lactose by Reversed-Phase High Performance Liquid Chr" by Danessa Leann Sexton [dc.etsu.edu]

- 7. Determination of Lactose by Reversed-Phase High Performance Liquid Chromatography. | Semantic Scholar [semanticscholar.org]

- 8. cdrfoodlab.com [cdrfoodlab.com]

- 9. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 10. Quantification of lactose using ion-pair RP-HPLC during enzymatic lactose hydrolysis of skim milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijraset.com [ijraset.com]

Lactose Octaacetate: A Versatile Intermediate in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Lactose octaacetate, the fully acetylated form of lactose, has emerged as a crucial and versatile intermediate in the field of organic synthesis, particularly in the development of complex carbohydrate-based molecules for pharmaceutical applications. Its enhanced stability, solubility in organic solvents, and the strategic placement of its acetyl protecting groups make it an ideal starting material for the synthesis of a wide array of bioactive compounds, including oligosaccharides, glycosides, and galectin inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a pivotal building block in synthetic organic chemistry.

Synthesis and Physicochemical Properties

This compound is typically synthesized from D-(+)-lactose monohydrate through esterification with acetic anhydride. Various catalytic methods have been developed to optimize this process, including conventional heating and microwave-assisted synthesis, which offers a greener and more efficient alternative.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the use of acetic anhydride with a catalyst such as sodium acetate.[1][2] Microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.[1]

Table 1: Comparison of Synthesis Methods for this compound

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Sodium Acetate | 2 hours at 100°C | ~85% | [2] |

| Microwave Irradiation | Sodium Acetate | 10-20 minutes at 700W | 85-91% | [1] |

| Iodine Catalyzed | Iodine | - | 75-89% | [1] |

Physicochemical Properties

This compound is a white crystalline solid with distinct physical and chemical properties that are crucial for its application in organic synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₉ | [3] |

| Molecular Weight | 678.59 g/mol | [3] |

| Melting Point | 75-91.5 °C | [1][3] |

| Optical Rotation [α]D | Negative values reported | [1] |

| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [4] |

Spectroscopic data is essential for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Reference |

| UV Spectroscopy (in Methanol) | λmax at 209 nm | [1] |

| FTIR Spectroscopy (cm⁻¹) | 1755-1735 (C=O, ester) | [5] |

| ¹H NMR (CDCl₃, δ ppm) | 5.62-5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H) | [5] |

| ¹³C NMR (CDCl₃, δ ppm) | Signals in the range of 62.70 to 101.53 ppm | [5] |

Experimental Protocols

Microwave-Assisted Synthesis of this compound[1]

Materials:

-

D-(+)-lactose monohydrate (10.0 g, 0.029 mol)

-

Acetic anhydride (30 cm³, 0.27 mol)

-

Anhydrous sodium acetate (3.0 g, 0.036 mol)

-

Distilled water

-

Ice

-

95% Ethanol

Procedure:

-

Mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

-

Irradiate the mixture in a microwave oven at 700 W for 10-20 minutes.

-

Pour the resulting sample into 200 cm³ of distilled water with ice cubes and stir.

-

Store the mixture at 4 °C for 12 hours to allow for the precipitation of this compound as a white solid.

-

Filter the precipitate under vacuum and wash with distilled water.

-

Purify the crude product by recrystallization from 95% ethanol and then distilled water.

-

Dry the purified this compound in a vacuum oven to a constant weight.

Selective Anomeric Deacetylation of this compound[2]

Materials:

-

D-lactose octaacetate (1 mmol)

-

Magnesium oxide (MgO) (1 mmol)

-

Methanol (MeOH) (20 mL)

-

Saturated aqueous NaHCO₃

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Add MgO to a solution of D-lactose octaacetate in methanol.

-

Stir and heat the mixture under reflux for 4-5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

For small-scale reactions, concentrate the reaction mixture directly under reduced pressure and purify the residue by column chromatography.

-

For large-scale preparations, neutralize the reaction mixture with saturated aqueous NaHCO₃ and centrifuge.

-

Collect the liquid phase and extract with dichloromethane three times.

-

Combine the organic phases, evaporate to dryness, and purify the residue by column chromatography.

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of various biologically significant molecules. Its acetyl groups act as protecting groups, allowing for selective modifications at other positions of the lactose backbone.

Glycoside Synthesis

This compound is an effective glycosyl donor for the formation of glycosidic bonds, a fundamental reaction in the synthesis of oligosaccharides and glycoconjugates.[3] The peracetylated nature of the molecule enhances its stability and allows for controlled activation of the anomeric center.

Caption: Glycosylation using this compound as a donor.

Synthesis of Galectin Inhibitors

Galectins are a family of proteins that play a role in cancer and inflammatory diseases. Lactose and its derivatives are known to bind to galectins, making them attractive scaffolds for the development of galectin inhibitors.[6][7] this compound can be chemically modified to enhance its binding affinity and selectivity for specific galectins.[6]

Caption: Synthetic workflow for a galectin-3 inhibitor.

Enzymatic Synthesis

Lactose and its derivatives, including this compound, are also utilized in enzymatic synthesis to produce valuable compounds. For instance, immobilized lipases can catalyze the synthesis of lactose fatty acid esters, which have shown potential anticancer properties.[8] Furthermore, enzymatic methods are being explored for the synthesis of N-acetyllactosamine from lactose, a key disaccharide unit in many biologically important glycans.[9]

Caption: Enzymatic synthesis of lactose caprate.

Conclusion

This compound stands as a cornerstone intermediate in carbohydrate chemistry, offering a stable and versatile platform for the synthesis of complex and biologically active molecules. Its ready availability from lactose, a byproduct of the dairy industry, coupled with efficient synthetic methodologies, makes it an economically viable and attractive starting material. The ability to selectively deprotect and modify its structure opens up a vast chemical space for the development of novel therapeutics, particularly in the realm of glycomedicine. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of this compound is indispensable for the design and synthesis of next-generation carbohydrate-based drugs.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 3. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]

- 4. synthose.com [synthose.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic synthesis of N-acetyllactosamine from lactose enabled by recombinant β1,4-galactosyltransferases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Isomeric World of Lactose Octaacetate: A Technical Guide to Its Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of lactose octaacetate chemistry, focusing on the discovery, history, and distinct properties of its anomeric isomers. As a fully acetylated derivative of lactose, this compound serves as a critical intermediate in synthetic carbohydrate chemistry and holds potential in various applications, including drug delivery and formulation. This document provides a comprehensive overview of the synthesis protocols, comparative data on the physical and chemical properties of the α and β isomers, and a historical perspective on their elucidation.

A Historical Perspective: The Unveiling of Anomers

The foundational work on the isomeric forms of this compound was laid in the early 20th century. A pivotal paper by C. S. Hudson and J. M. Johnson in 1915, titled "The Isomeric Octaacetates of Lactose," marked a significant milestone in carbohydrate chemistry.[1] Their research provided the initial evidence for the existence of two distinct, crystalline anomers of this compound: the α- and β-forms. At a time when analytical techniques were limited, their meticulous work on crystallization, melting point determination, and optical rotation measurements paved the way for a deeper understanding of stereoisomerism in sugars.

Subsequent research has built upon this foundation, refining synthesis and purification techniques and employing modern analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally differentiate and characterize these isomers.[2] While the fundamental principles established by Hudson and Johnson remain relevant, contemporary methods offer greater precision and efficiency in isolating and identifying the anomers.

Quantitative Data Summary

The distinct stereochemistry of the α- and β-anomers of this compound gives rise to measurable differences in their physical properties. The following tables summarize key quantitative data from various sources, providing a comparative overview for researchers.

Table 1: Physical Properties of this compound Isomers

| Property | α-Lactose Octaacetate | β-Lactose Octaacetate | Source(s) |

| Melting Point (°C) | 75-78 | 83-85, 93.5-98.0, 94.0-97.5, 139-141, 140.0-144.0, 142, 143-144 | [2][3][4][5][6][7] |

| Specific Optical Rotation [α]D (c=10, CHCl3) | Not consistently reported | -3.90, -4.14, -4.07 | [2] |

| Appearance | Solid | White to off-white crystalline solid | [5][8][9] |

Table 2: 1H NMR Spectroscopic Data for the Anomeric Protons of this compound Isomers in CDCl3

| Anomer | Chemical Shift (δ) of H-1' (ppm) | Coupling Constant (J1',2') (Hz) | Source(s) |

| α-anomer | ~6.27 | Not specified | [2] |

| β-anomer | ~5.66 | 8.5 | [2] |

Note: The purity of the sample can significantly influence the measured physical properties, particularly the melting point. As noted in the literature, β-lactose octaacetate can be challenging to purify completely from its α-anomer, which can lead to variations in reported melting points.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, with a focus on both classical and modern techniques.

Classical Synthesis of β-Lactose Octaacetate (Adapted from Hudson and Johnson)

This protocol is based on the traditional method of acetylation using acetic anhydride and a catalyst, followed by purification to isolate the β-anomer.

Materials:

-

α-Lactose monohydrate

-

Acetic anhydride (Ac2O)

-

Anhydrous sodium acetate (NaOAc)

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

Ice

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

Procedure:

-

Acetylation: In a round-bottom flask, combine acetic anhydride and anhydrous sodium acetate. Heat the mixture to near boiling.

-

Slowly add α-lactose monohydrate in small portions to the hot reaction mixture.

-

Continue heating and stirring until all the lactose has dissolved. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully pour the hot mixture into a beaker containing a large volume of ice-water with stirring.

-

Continue stirring overnight to allow the this compound to precipitate completely.

-

Work-up: Neutralize the aqueous suspension with solid sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of α and β anomers.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot dichloromethane.

-

Slowly add methanol to the solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the β-anomer.

-

Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.[2]

Microwave-Assisted Synthesis of this compound

This method offers a more rapid and efficient "green" synthesis route.[10][11]

Materials:

-

D-(+)-Lactose monohydrate

-

Acetic anhydride (Ac2O)

-

Anhydrous sodium acetate (NaOAc)

-

Distilled water

-

95% Ethanol

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask suitable for microwave irradiation, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.[10][11]

-

Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for a specified time (e.g., 10-20 minutes).[10][11]

-

Precipitation: Pour the resulting sample into a beaker containing distilled water with ice cubes and stir.[10][11]

-

Allow the mixture to stand at 4 °C for 12 hours to ensure complete precipitation of the lactose ester.[10]

-

Isolation and Purification: Filter the white solid precipitate under vacuum and wash with distilled water.[10][11]

-

Further purify the this compound by recrystallization from 95% ethanol and then distilled water.[10][11]

-

Dry the purified product in a vacuum oven to a constant weight.[10]

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for the classical synthesis and purification of β-lactose octaacetate.

Caption: Workflow for the microwave-assisted synthesis of this compound.

Conclusion

The study of this compound isomers, initiated over a century ago, continues to be relevant in modern carbohydrate chemistry. The distinct properties of the α- and β-anomers, coupled with evolving synthesis and characterization techniques, provide a rich area for research and application. This guide has provided a comprehensive overview of the historical context, quantitative data, and detailed experimental protocols to aid researchers and professionals in their work with these important molecules. The provided workflows offer a clear visual representation of the synthesis processes, further facilitating understanding and implementation in a laboratory setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound 95 23973-20-8 [sigmaaldrich.com]

- 4. This compound, CAS No. 6291-42-5 - iChemical [ichemical.com]

- 5. synthose.com [synthose.com]

- 6. This compound 6291-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound 95 23973-20-8 [sigmaaldrich.com]

- 8. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

The Biological Frontier of Acetylated Lactose Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biological activities of acetylated lactose derivatives, with a focus on their potential therapeutic applications. Acetylation of the disaccharide lactose can significantly modify its biological properties, leading to compounds with notable antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This document details the synthesis, characterization, and biological evaluation of these derivatives, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and relevant biological pathways and experimental workflows are visualized using the DOT language. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration and application of modified carbohydrates in medicine.

Introduction

Lactose, a disaccharide abundant in milk, is a versatile and readily available starting material for chemical modification. The acetylation of its hydroxyl groups to form derivatives such as lactose octaacetate and other analogues can dramatically alter its physicochemical and biological properties.[1] These modifications can enhance lipophilicity, facilitate cellular uptake, and enable specific interactions with biological targets. This guide explores the diverse biological activities exhibited by these acetylated derivatives, highlighting their potential in various therapeutic areas.

Synthesis and Characterization of Acetylated Lactose Derivatives

The most well-studied acetylated lactose derivative is per-O-acetylated lactose, commonly known as this compound. Various methods for its synthesis have been reported, with microwave-assisted synthesis offering a rapid and efficient "green" chemistry approach.[1]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol describes a solvent-free, microwave-assisted synthesis of this compound.[1]

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Distilled water

-

Ice

-

95% Ethanol

Procedure:

-

Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.

-

Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.

-

After irradiation, pour the reaction mixture into 200 cm³ of distilled water with ice cubes.

-

Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester.

-

Filter the white solid precipitate under a vacuum and wash it with distilled water.

-

Purify the crude this compound by recrystallization from 95% ethanol and then distilled water.

-

Dry the purified product in a vacuum oven to a constant weight.

Characterization: The resulting this compound can be characterized by determining its melting point, degree of substitution (DS), and through spectroscopic methods such as FT-IR and NMR.[1]

Experimental Protocol: Determination of Degree of Substitution (DS)

The degree of acetylation can be determined by titration.[1]

Procedure:

-

Weigh 0.5 g of the acetylated lactose derivative into a 100 mL flask.

-

Add 30 mL of 75% v/v ethanol and stir on a magnetic stirrer for 15 minutes.

-

Add 25 mL of 0.5 M KOH and continue stirring for 2 hours.

-

Back-titrate the excess alkali with 0.5 M HCl using phenolphthalein as an indicator.

-

Analyze blank samples in the same manner.

-

Calculate the acetyl percentage and the degree of substitution.

Biological Activities of Acetylated Lactose Derivatives

Acetylated lactose derivatives have demonstrated a range of biological activities, which are summarized in the following sections.

Antimicrobial Activity

This compound has shown more potent antifungal activity than antibacterial activity.[1] It exhibits slight to moderate activity against various fungal species.[1]

Table 1: Antifungal Activity of this compound

| Fungal Species | Zone of Inhibition (mm) |

| Aspergillus niger ATCC 1015 | Moderate Activity |

| Penicillium sp. | Moderate Activity |

| Rhizopus sp. | Moderate Activity |

| Fusarium moniliforme ATCC 38932 | Moderate Activity |

| Aspergillus flavus | Inactive |

Data from Biointerface Research in Applied Chemistry.[1]

Antiviral Activity

This compound has been screened for its antiviral properties against several viruses. It showed activity against Poliovirus 1 (PV-1) but was inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[1]

Table 2: Antiviral Activity of this compound

| Virus | Activity | Selectivity Index (SI) |

| Poliovirus 1 (PV-1) | Active | 2.4 |

| Herpes Simplex Virus type 1 (HSV-1) | Inactive | - |

| Influenza A virus (IAV/H3N2) | Inactive | - |

| Coxsackievirus B1 | Inactive | - |

Data from Biointerface Research in Applied Chemistry.[1] The Selectivity Index (SI) is a ratio of the cytotoxic concentration to the effective antiviral concentration.

Cytotoxic and Anticancer Activity

This compound has demonstrated low cytotoxicity against several cell lines, including Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cells.[1]

Recent research has focused on the role of lactose derivatives as inhibitors of galectin-3, a protein overexpressed in many cancers and involved in tumor progression and metastasis. Acetylated and sulfated lactose derivatives have been synthesized and shown to bind to galectin-3 with varying affinities.

Table 3: Binding Affinity (Kd) of Lactose Derivatives to Human Galectin-3

| Compound | Kd (µM) |

| Methyl β-D-lactopyranoside (Reference) | 91.0 |

| Propargyl β-D-lactopyranoside | 47.6 |

| p-Nitrophenyl β-D-lactopyranoside | 50.0 |

| 3′-O-sulfated propargyl β-D-lactopyranoside | 37.0 |

| 3′-O-sulfated p-nitrophenyl β-D-lactopyranoside | 20.4 |

| 3′-O-sulfated propargylated N-acetyllactosamine | 14.7 |

| 3′-O-sulfated p-nitrophenyl N-acetyllactosamine | 22.2 |

Data from International Journal of Molecular Sciences.

The lower Kd values indicate stronger binding affinity to galectin-3, suggesting that sulfated and acetylated lactose derivatives are promising candidates for the development of anticancer agents targeting galectin-3.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

96-well plates

-

Cell culture medium

-

Test compounds (acetylated lactose derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 3-4 hours.

-

Carefully aspirate the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm or 590 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Anti-inflammatory Activity

Lactose derivatives have also been investigated for their anti-inflammatory properties. Lactose-modified hyaluronic acid has been shown to counteract oxidative damage and reduce the expression of pro-inflammatory mediators such as IL-1β, TNF-α, and IL-6 in inflamed primary human bronchial fibroblasts. This anti-inflammatory effect is linked to the ability of these derivatives to bind to galectins, which are involved in inflammatory processes.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines in biological samples.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).

-

Cell culture supernatants from cells treated with acetylated lactose derivatives.

-

Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate for the enzyme (e.g., TMB).

-

Stop solution (e.g., sulfuric acid).

-

Wash buffer.

-

Standard cytokine solutions of known concentrations.

Procedure:

-

Add standards and samples to the wells of the ELISA plate and incubate.

-

Wash the plate to remove unbound substances.

-

Add the detection antibody and incubate.

-

Wash the plate again.

-

Add the enzyme-linked avidin or streptavidin and incubate.

-

Wash the plate.

-

Add the substrate solution and incubate to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships discussed in this guide.

Caption: Workflow for the microwave-assisted synthesis of this compound.

Caption: General workflow for the biological evaluation of acetylated lactose derivatives.

Caption: Inhibition of galectin-3 signaling by acetylated lactose derivatives.

Conclusion and Future Directions

Acetylated lactose derivatives represent a promising class of bioactive molecules with diverse therapeutic potential. The ease of synthesis from an abundant natural precursor, coupled with their demonstrated antimicrobial, antiviral, anticancer, and anti-inflammatory activities, makes them attractive candidates for further drug development. The inhibition of galectin-3 by certain acetylated and sulfated lactose derivatives is a particularly exciting avenue for anticancer and anti-inflammatory therapies.

Future research should focus on expanding the library of acetylated lactose derivatives to establish a more comprehensive structure-activity relationship. Further investigation into the precise molecular mechanisms of action, including the elucidation of specific signaling pathways affected by these compounds, is crucial. In vivo studies are also necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising derivatives. The continued exploration of acetylated lactose derivatives holds significant promise for the development of novel and effective therapeutic agents.

References

The Bitter Enigma of Sweet Molecules: An In-depth Technical Guide to Understanding the Bitter Taste of Sugar Acetates

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intriguing phenomenon of bitterness arising from sugar acetates, derivatives of otherwise sweet sugar molecules. This paradoxical taste profile holds significant implications for various fields, including pharmacology, food science, and toxicology. Understanding the molecular mechanisms and experimental evaluation of this bitterness is crucial for drug development, designing palatable formulations, and ensuring the safety of consumer products.

The Molecular Basis of Bitterness in Sugar Acetates

The conversion of a sweet-tasting sugar to a bitter-tasting compound through acetylation underscores the specificity of our gustatory system. The bitterness of sugar acetates, such as the intensely bitter sucrose octaacetate (SOA) and glucose pentaacetate, is mediated by a specific class of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs).[1] Humans possess approximately 25 different functional TAS2Rs, which are expressed in taste receptor cells on the tongue.[2][3]